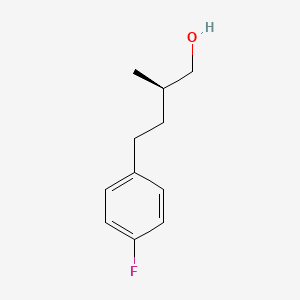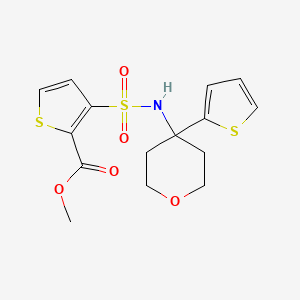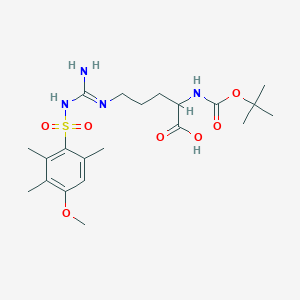
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 4-fluoroamphetamine or 4-FA and belongs to the amphetamine class of drugs. However, in
作用机制
The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a range of physiological and biochemical effects.
生化和生理效应
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol has been shown to have several biochemical and physiological effects. These include increased alertness, improved cognitive function, enhanced mood, and increased physical activity. However, it is important to note that these effects are dose-dependent and can vary based on the individual's response to the compound.
实验室实验的优点和局限性
The use of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol in lab experiments has several advantages. This compound has a high affinity for the dopamine transporter, which makes it a valuable tool for studying dopamine-related pathways in the brain. Additionally, (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of this compound in lab experiments. One of the most significant limitations is its potential for abuse. Due to its stimulant properties, (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol can be addictive and may lead to adverse effects if used inappropriately. Additionally, the use of this compound in animal studies may not accurately reflect its effects in humans.
未来方向
There are several future directions for the research on (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol. One potential direction is the development of new therapeutic applications for this compound in the treatment of neurological disorders. Another direction is the investigation of the potential long-term effects of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol on the brain and the body. Additionally, further research is needed to understand the potential risks associated with the use of this compound and to develop guidelines for its safe use in scientific research.
合成方法
The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of 4-fluoroamphetamine hydrochloride with sodium borohydride in the presence of a solvent such as ethanol. This method has been widely used in research studies to produce (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol in high yields and purity.
科学研究应用
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABNTTOXUSIUCB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853770.png)

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853776.png)